5,6-Dibromoindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine atoms at the 5 and 6 positions of the indoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. One common method is to react indoline-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction can be represented as follows:
Indoline-2,3-dione+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as indoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5,6-Dibromoindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting the activity of histone deacetylase enzymes and tyrosine kinases.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dibromoindoline-2,3-dione involves its interaction with specific molecular targets. For example, as an anti-cancer agent, it inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to inhibit tyrosine kinases and serotonin receptors contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 5 position.
6-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 6 position.
Indoline-2,3-dione: The parent compound without any bromine substitution.
Uniqueness
5,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-brominated counterparts. The compound’s ability to inhibit multiple molecular targets, such as histone deacetylase enzymes and tyrosine kinases, also sets it apart from similar compounds .
Properties
IUPAC Name |
5,6-dibromo-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIYOAMJNNOSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496029 |
Source
|
Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-05-0 |
Source
|
Record name | 5,6-Dibromoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.